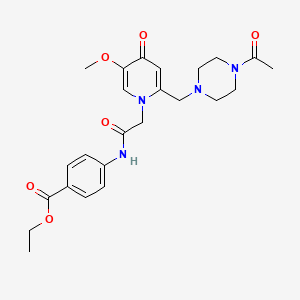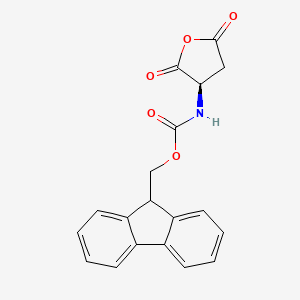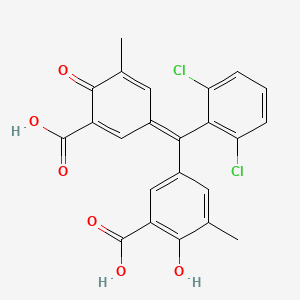![molecular formula C22H22ClFN4O3S B12345662 11-[(2-Chloro-6-fluorophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345662.png)
11-[(2-Chloro-6-fluorophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-[(2-Chloro-6-fluorophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is a complex organic compound with a unique structure that includes multiple aromatic rings, a thia group, and several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(2-Chloro-6-fluorophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the aromatic rings: This step involves the use of starting materials such as 2-chloro-6-fluoroanisole and 2-methoxybenzyl chloride.
Introduction of the thia group: This step may involve the use of sulfur-containing reagents under specific conditions.
Cyclization and formation of the tricyclic structure: This step involves the use of catalysts and specific reaction conditions to achieve the desired tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
11-[(2-Chloro-6-fluorophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
11-[(2-Chloro-6-fluorophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: Used in the production of specialty chemicals, materials, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 11-[(2-Chloro-6-fluorophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-fluoroanisole: A related compound with similar aromatic structure and functional groups.
2-Methoxybenzyl chloride: Another related compound used as a starting material in the synthesis of the target compound.
Uniqueness
11-[(2-Chloro-6-fluorophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is unique due to its complex tricyclic structure, which imparts specific chemical and biological properties. Its combination of aromatic rings, thia group, and multiple functional groups makes it a versatile compound with diverse applications.
Propiedades
Fórmula molecular |
C22H22ClFN4O3S |
|---|---|
Peso molecular |
477.0 g/mol |
Nombre IUPAC |
11-[(2-chloro-6-fluorophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecane-7,12-dione |
InChI |
InChI=1S/C22H22ClFN4O3S/c1-31-18-8-3-2-5-13(18)11-26-20(29)19-17(9-10-32-19)28-21(26)25-27(22(28)30)12-14-15(23)6-4-7-16(14)24/h2-8,17,19,21,25H,9-12H2,1H3 |
Clave InChI |
JIYKYJQSVVUMDS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CN2C3NN(C(=O)N3C4CCSC4C2=O)CC5=C(C=CC=C5Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(cyclopropylmethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12345585.png)
![2-amino-7aH-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B12345598.png)

![3-benzyl-7-chloro-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B12345604.png)

![11-[(2-Chloro-6-fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345612.png)
![N-[(2-hydroxy-1H-indol-3-yl)imino]-5-(4-methylphenyl)pyrazolidine-3-carboxamide](/img/structure/B12345614.png)
![N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide](/img/structure/B12345616.png)
![4-Pyridinecarboxylic acid, 2-[[(2-thienylcarbonyl)amino]thioxomethyl]hydrazide](/img/structure/B12345625.png)

![5-(4-methoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345638.png)
![1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3-hydroxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12345652.png)
![5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]-N-propan-2-ylpentanamide](/img/structure/B12345654.png)
